molecular formula C14H18N4O B2754739 1-methyl-N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1206988-73-9

1-methyl-N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2754739
CAS No.: 1206988-73-9
M. Wt: 258.325
InChI Key: KNMWFUHCZHYBPZ-UHFFFAOYSA-N
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Description

1-methyl-N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

  • Formation of the Triazole Ring: : The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition).

  • Introduction of the Carboxamide Group: : The carboxamide group can be introduced by reacting the triazole derivative with an appropriate amine under suitable conditions, often using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

  • N-Alkylation: : The final step involves N-alkylation to introduce the 1-methyl and 4-phenylbutan-2-yl groups. This can be achieved using alkyl halides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the cycloaddition step and automated systems for the coupling and alkylation reactions to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, using reagents like sodium azide (NaN3) or halogenating agents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: NaN3 in DMF (dimethylformamide), halogenating agents like NBS (N-bromosuccinimide).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Azides, halogenated derivatives.

Scientific Research Applications

1-methyl-N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent due to the biological activity of triazole derivatives.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Pharmaceutical Development: Potential use as a lead compound for the development of new drugs targeting specific diseases.

Mechanism of Action

The mechanism of action of 1-methyl-N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes such as kinases and proteases, which are crucial in various cellular processes.

    Pathways Involved: The compound may inhibit or activate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-N-(4-phenylbutan-2-yl)piperidin-4-amine
  • 1-methyl-N-(4-phenylbutan-2-yl)-1H-indazole-3-carboxamide

Comparison

Compared to similar compounds, 1-methyl-N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide is unique due to its triazole ring, which imparts distinct chemical and biological properties. The triazole ring enhances its stability and potential for diverse biological activities, making it a valuable compound in various research fields.

Properties

IUPAC Name

1-methyl-N-(4-phenylbutan-2-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-11(8-9-12-6-4-3-5-7-12)15-14(19)13-10-18(2)17-16-13/h3-7,10-11H,8-9H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMWFUHCZHYBPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C2=CN(N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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